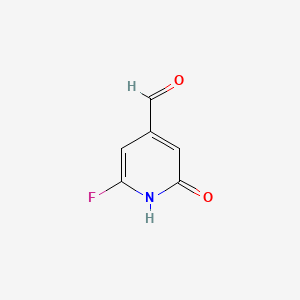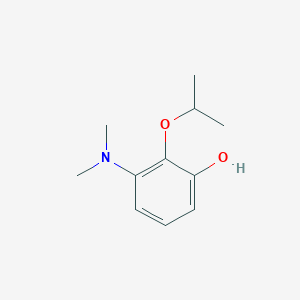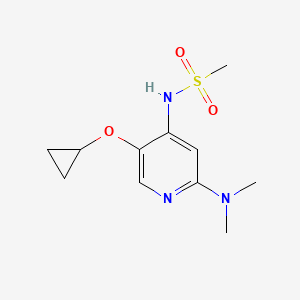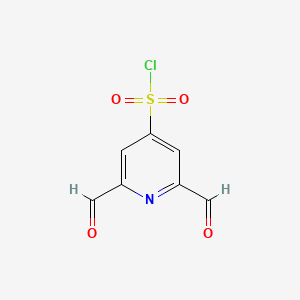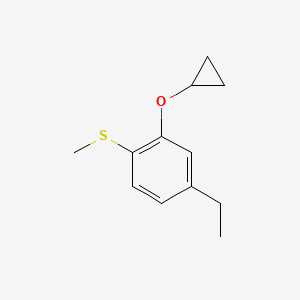
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a phenyl ring. This compound is primarily used in research and development settings and is not intended for human use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification and characterization using methods such as NMR, HPLC, and LC-MS .
化学反应分析
Types of Reactions
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, although it is not intended for human use.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the cyclopropoxy group can undergo ring-opening reactions, while the methylsulfane group can be involved in redox processes. These interactions can modulate the activity of enzymes and other biomolecules, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(2-Cyclopropoxy-4-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethylphenyl)(methyl)sulfane: Lacks the cyclopropoxy group.
Uniqueness
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane is unique due to the presence of both the cyclopropoxy and ethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for research purposes.
属性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC 名称 |
2-cyclopropyloxy-4-ethyl-1-methylsulfanylbenzene |
InChI |
InChI=1S/C12H16OS/c1-3-9-4-7-12(14-2)11(8-9)13-10-5-6-10/h4,7-8,10H,3,5-6H2,1-2H3 |
InChI 键 |
FINGJDBPIBNJNT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)SC)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)


